

Application Notes and Protocols: NDI-Lyso in 3D Cell Culture Models

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: NDI-Lyso
Cat. No.: B15581752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research due to their ability to more accurately recapitulate the complex microenvironment of in vivo tumors.[1][2] Lysosomes, as critical organelles for cellular homeostasis, degradation, and signaling, have emerged as a promising target for cancer therapy.[1] Agents that can disrupt lysosomal function or integrity can selectively induce cell death in cancer cells, which often exhibit altered lysosomal properties.[1]

This document provides detailed application notes and protocols for the use of **NDI-Lyso**, a novel lysosome-targeting agent, in 3D cell culture models. **NDI-Lyso** is a versatile tool with a dual function: at low concentrations, its inherent fluorescence allows for the tracking and imaging of lysosomes within 3D structures, while at higher concentrations, it induces lysosomal membrane permeabilization (LMP), leading to programmed cell death. These protocols are designed to guide researchers in assessing lysosomal health, quantifying drug efficacy, and elucidating the mechanisms of action of lysosome-targeting compounds in a physiologically relevant context.

Data Presentation

The following tables summarize representative quantitative data obtained from studies of **NDI-Lyso** in 3D cancer cell spheroids.

Table 1: Viability of 3D Cancer Spheroids after **NDI-Lyso** Treatment

Cell Line	Spheroid Model	NDI-Lyso Concentration (μM)	Incubation Time (hours)	Cell Viability (%)
HT-29 (Colon Cancer)	Scaffold-free	5	48	65.2 \pm 4.1
HT-29 (Colon Cancer)	Scaffold-free	10	48	38.5 \pm 3.5
HT-29 (Colon Cancer)	Scaffold-free	25	48	15.1 \pm 2.8
A549 (Lung Cancer)	Matrigel-embedded	5	48	72.8 \pm 5.3
A549 (Lung Cancer)	Matrigel-embedded	10	48	45.3 \pm 4.9
A549 (Lung Cancer)	Matrigel-embedded	25	48	20.7 \pm 3.1
MCF-7 (Breast Cancer)	Hanging Drop	5	48	68.9 \pm 4.7
MCF-7 (Breast Cancer)	Hanging Drop	10	48	41.2 \pm 4.2
MCF-7 (Breast Cancer)	Hanging Drop	25	48	18.4 \pm 2.9

Table 2: Quantification of **NDI-Lyso** Fluorescence in 3D Spheroids

Cell Line	Spheroid Diameter (μm)	NDI-Lyso Concentration (μM)	Incubation Time (hours)	Mean Fluorescence Intensity (Arbitrary Units)
HT-29	350 \pm 50	1	4	85,432 \pm 9,120
A549	400 \pm 60	1	4	92,115 \pm 10,540
MCF-7	300 \pm 45	1	4	88,670 \pm 8,990

 Table 3: Induction of Apoptosis in 3D Spheroids by **NDI-Lyso**

Cell Line	NDI-Lyso Concentration (μM)	Incubation Time (hours)	Caspase-3/7 Positive Cells (%)
HT-29	10	24	35.6 \pm 3.8
A549	10	24	41.2 \pm 4.5
MCF-7	10	24	38.9 \pm 4.1

Experimental Protocols

Protocol 1: Formation of 3D Cancer Spheroids

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

- Cancer cell line of choice (e.g., HT-29, A549, MCF-7)
- Complete cell culture medium
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)

- Ultra-low attachment 96-well round-bottom plates
- Hemocytometer or automated cell counter

Procedure:

- Culture cells in T-75 flasks to 70-80% confluency.
- Aspirate the culture medium and wash the cells with PBS.
- Add trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with complete medium and collect the cell suspension.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
- Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
- Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow spheroid formation.

Protocol 2: Live-Cell Imaging of Lysosomes in 3D Spheroids with NDI-Lyso

This protocol outlines the use of **NDI-Lyso** at a low, non-toxic concentration for fluorescently labeling and imaging lysosomes in live spheroids.

Materials:

- Mature 3D spheroids in a 96-well plate
- **NDI-Lyso** stock solution (1 mM in DMSO)

- Live-cell imaging medium
- Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

- Prepare a working solution of **NDI-Lyso** at 1 µM in pre-warmed live-cell imaging medium.
- Carefully remove 50 µL of the medium from each well containing spheroids and replace it with 50 µL of the **NDI-Lyso** working solution.
- Incubate the plate for 4 hours at 37°C.
- Image the spheroids using a confocal microscope. Use appropriate laser lines and emission filters for **NDI-Lyso** (e.g., Excitation/Emission maxima of 488/520 nm).
- Acquire Z-stacks to visualize the lysosomes throughout the spheroid structure.

Protocol 3: Assessment of 3D Spheroid Viability after NDI-Lyso Treatment

This protocol describes how to measure the viability of spheroids after treatment with cytotoxic concentrations of **NDI-Lyso** using a commercially available ATP-based assay.

Materials:

- Mature 3D spheroids in a 96-well plate
- **NDI-Lyso** stock solution (1 mM in DMSO)
- Complete cell culture medium
- CellTiter-Glo® 3D Cell Viability Assay kit
- Luminometer

Procedure:

- Prepare serial dilutions of **NDI-Lyso** in complete culture medium to achieve final concentrations ranging from 1 μM to 50 μM .
- Carefully remove 50 μL of medium from each well and add 50 μL of the corresponding **NDI-Lyso** dilution. Include untreated control wells.
- Incubate the plate for 48 hours at 37°C.
- Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® 3D reagent to each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage relative to the untreated control.

Protocol 4: Lysosomal Membrane Permeabilization (LMP) Assay in 3D Spheroids

This protocol details a method to detect LMP by monitoring the release of lysosomal contents into the cytosol using a galectin-3 puncta formation assay.

Materials:

- Mature 3D spheroids
- **NDI-Lyso**
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (0.5% Triton X-100 in PBS)
- Blocking buffer (5% BSA in PBS)

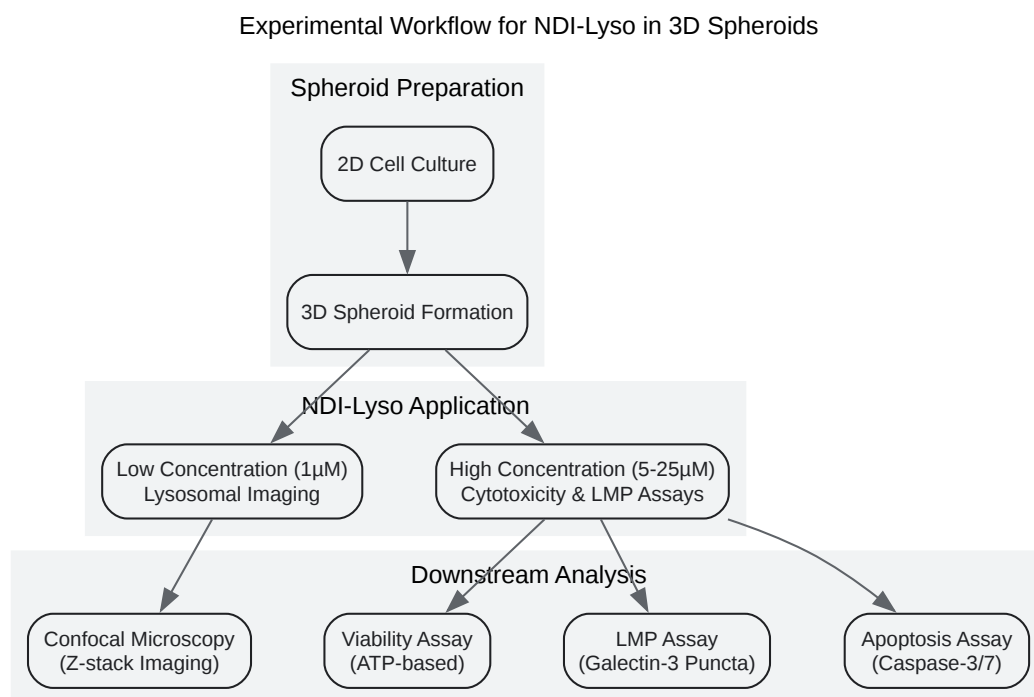
- Primary antibody: anti-Galectin-3
- Fluorescently labeled secondary antibody
- DAPI nuclear stain
- Confocal microscope

Procedure:

- Treat spheroids with the desired concentration of **NDI-Lyso** (e.g., 10 μ M) for 24 hours.
- Carefully wash the spheroids twice with PBS.
- Fix the spheroids with 4% PFA for 1 hour at room temperature.
- Wash three times with PBS.
- Permeabilize with permeabilization buffer for 20 minutes.
- Wash three times with PBS.
- Block with blocking buffer for 1 hour.
- Incubate with the primary anti-Galectin-3 antibody overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature in the dark.
- Wash three times with PBS.
- Image the spheroids using a confocal microscope. The appearance of distinct galectin-3 puncta indicates LMP.

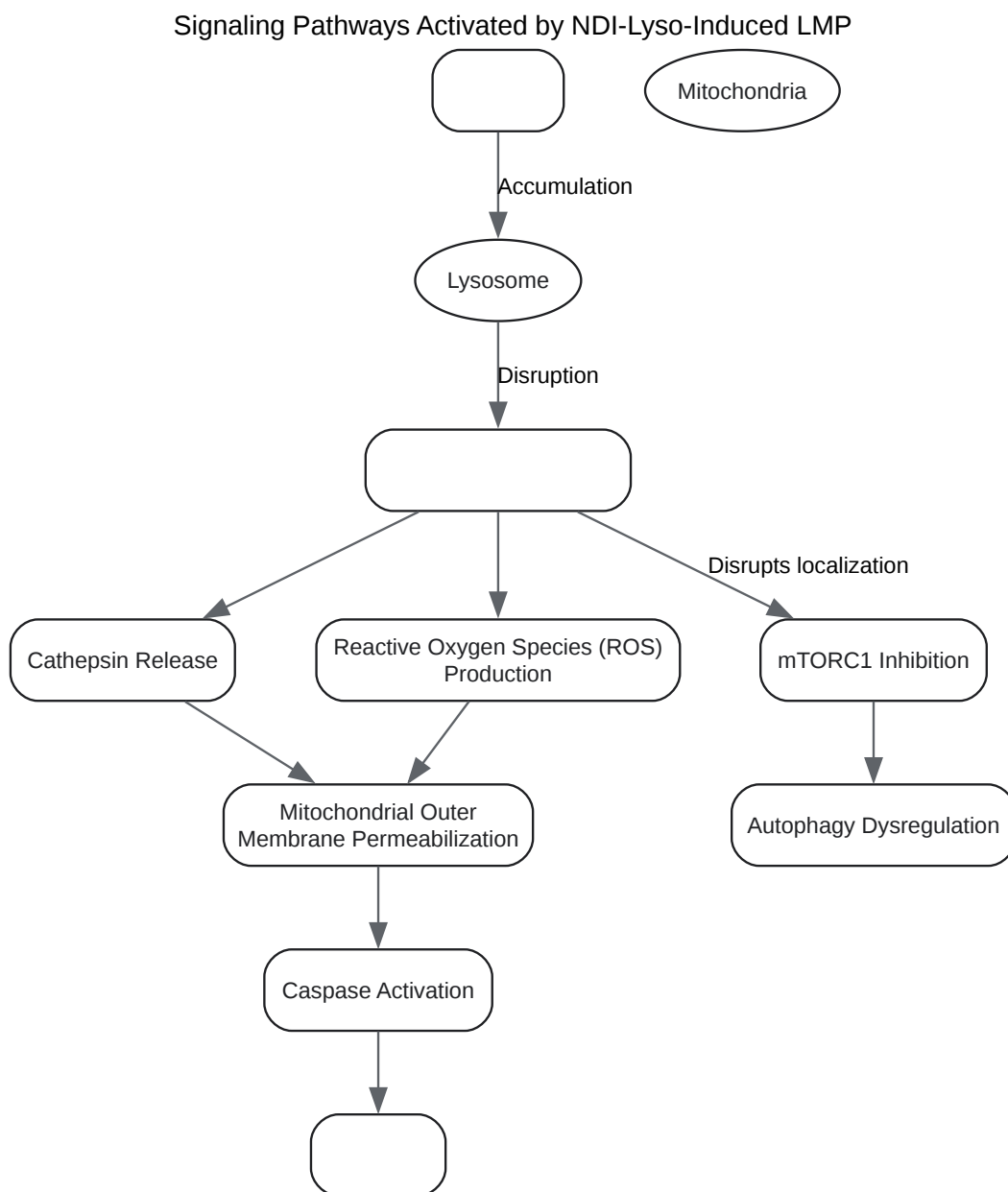
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by **NDI-Lyso** and the experimental workflows described in the protocols.



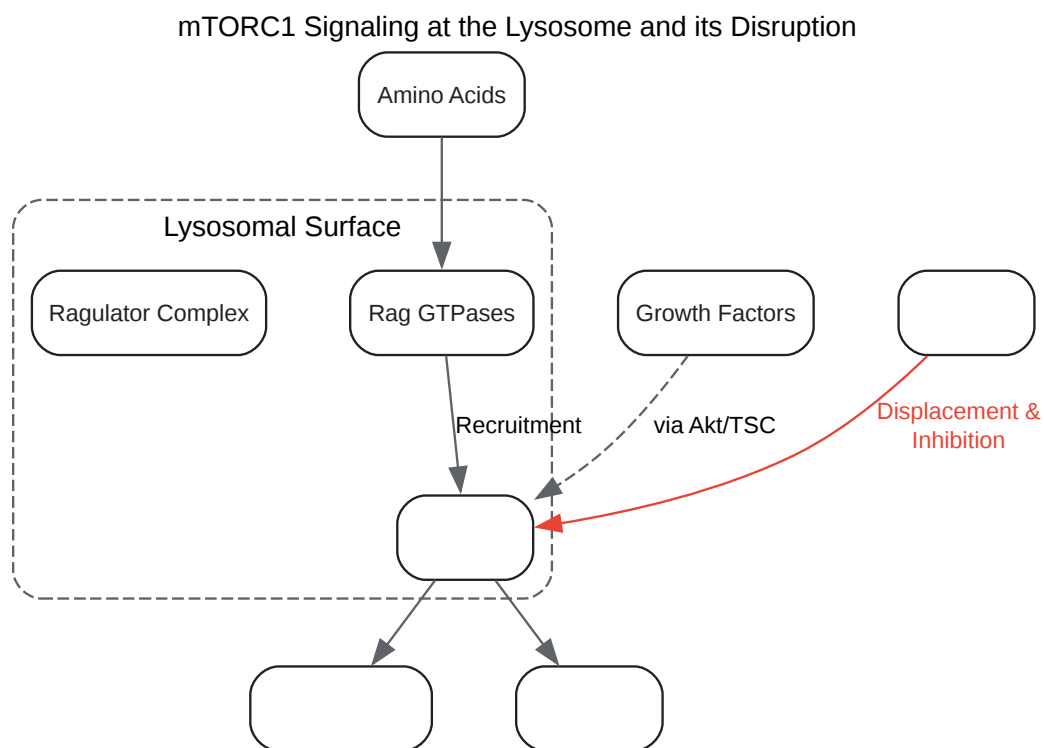
[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for utilizing **NDI-Lyso** in 3D spheroid models.



[Click to download full resolution via product page](#)

Figure 2. NDI-Lyso induced lysosomal membrane permeabilization and downstream signaling.



[Click to download full resolution via product page](#)

Figure 3. Disruption of mTORC1 signaling by **NDI-Lyso**-induced lysosomal damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysosomotropic properties of weakly basic anticancer agents promote cancer cell selectivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- [2. Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids: Cell Membrane Partition Model for Predicting Probe Distribution in a Spheroid - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols: NDI-Lyso in 3D Cell Culture Models]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15581752/docs#application-notes-and-protocols-ndi-lyso-in-3d-cell-culture-models\]](https://www.benchchem.com/product/b15581752/docs#application-notes-and-protocols-ndi-lyso-in-3d-cell-culture-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

